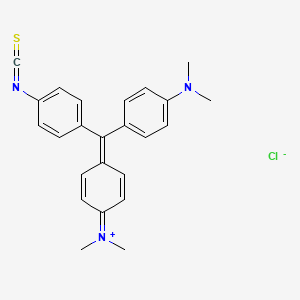

malachite green isothiocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Malachite green isothiocyanate is an organic compound that belongs to the family of triarylmethane dyes. It is known for its vibrant green color and is widely used in various scientific and industrial applications. The compound is particularly notable for its use as a photosensitizer and in surface-enhanced Raman spectroscopy (SERS) for the detection of organic pollutants .

准备方法

Synthetic Routes and Reaction Conditions

Malachite green isothiocyanate can be synthesized through the reaction of malachite green with thiophosgene. The reaction typically involves the following steps:

- Dissolving malachite green in an appropriate solvent such as dimethyl sulfoxide.

- Adding thiophosgene to the solution under controlled conditions.

- Allowing the reaction to proceed at a specific temperature and time to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .

化学反应分析

Types of Reactions

Malachite green isothiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into leucomalachite green, a colorless form of the dye.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Leucomalachite green.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Detection Techniques

Surface Enhanced Raman Spectroscopy (SERS)

MGITC is extensively utilized in SERS for the detection of organic pollutants. A recent study demonstrated the fabrication of a nanoporous gold substrate that significantly enhances the SERS signal of MGITC, achieving a detection limit as low as 10−16M . The high enhancement factor of 7.9×109 indicates its potential for real-time monitoring of toxic substances in aquatic environments, providing a rapid and sensitive detection method for environmental pollutants.

Tip-Enhanced Raman Spectroscopy (TERS)

MGITC also serves as a probe molecule in TERS, allowing for single-molecule analysis. The dye's strong affinity for gold substrates enables stable adsorption, which is crucial for achieving high sensitivity in detecting molecular interactions at the nanoscale . The resonance Raman enhancement associated with MGITC facilitates the identification of its spectral features even at low concentrations, making it a valuable tool in analytical chemistry.

Biological Applications

Drug Delivery Systems

The unique properties of MGITC have been explored for drug delivery applications. Its ability to bind strongly to biological membranes allows for potential use in targeted drug delivery systems. Studies have shown that MGITC can be used to study the dynamics of biological bilayers through second harmonic generation techniques, providing insights into molecular-level interactions that are critical for developing effective drug delivery mechanisms .

Fluorescence Imaging

MGITC has been incorporated into optical fluorescence imaging systems to monitor specific biological targets in small animal models. This application leverages the fluorescent properties of MGITC, enabling researchers to visualize and track biological processes in vivo .

Environmental Monitoring

Biosorption Studies

Research has demonstrated the efficacy of biosorption techniques using MGITC to remove contaminants from wastewater. For instance, acerola seeds have been used as an adsorbent to effectively remove malachite green dye from aqueous solutions. Characterization studies revealed that this biosorption process is influenced by various factors such as pH and contact time, with adsorption models indicating a strong fit with the Redlich-Peterson model . This highlights MGITC's role not only as a pollutant but also as a benchmark for evaluating biosorption materials.

Data Summary and Case Studies

作用机制

Malachite green isothiocyanate exerts its effects primarily through its ability to generate reactive oxygen species (ROS) when exposed to light. The compound absorbs light at specific wavelengths, leading to the excitation of electrons and the subsequent production of singlet oxygen and other ROS. These reactive species can cause oxidative damage to cellular components, making the compound useful in applications such as photodynamic therapy .

相似化合物的比较

Similar Compounds

Crystal violet: Another triarylmethane dye with similar staining properties.

Methylene blue: A dye with comparable applications in biology and medicine.

Basic fuchsin: Used in similar staining techniques and as a reagent in chemical reactions.

Uniqueness

Malachite green isothiocyanate is unique due to its strong photosensitizing properties and its ability to generate ROS efficiently. This makes it particularly valuable in applications requiring precise control over oxidative processes, such as photodynamic therapy and environmental monitoring .

生物活性

Malachite green isothiocyanate (MGITC) is a synthetic compound derived from malachite green, a triaryl dye known for its applications in biological research, particularly as a fluorescent probe and photosensitizer. This article delves into the biological activities of MGITC, highlighting its mechanisms of action, applications in biological systems, and relevant research findings.

MGITC is characterized by its amine-reactive isothiocyanate group, which allows it to form covalent bonds with proteins. This property is exploited in various biological applications, including protein labeling and tracking. The compound has a molecular weight of 485.98 g/mol and exhibits strong absorption at wavelengths around 628 nm, making it suitable for use in fluorescence microscopy and spectroscopy .

Mechanism of Action:

- Protein Labeling: MGITC reacts with amino groups in proteins, facilitating the study of protein dynamics and interactions through fluorescence .

- Photosensitization: Upon excitation with light, MGITC generates reactive oxygen species (ROS), which can damage cellular components. This property is utilized in photodynamic therapy (PDT) for cancer treatment .

1. Fluorescent Labeling of Proteins

MGITC is widely used for labeling proteins due to its high reactivity and fluorescence properties. It allows researchers to visualize protein localization and dynamics within cells.

2. Photodynamic Therapy

MGITC's ability to produce ROS upon light activation has been investigated for its therapeutic potential in cancer treatment. Studies have shown that MGITC can induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Studies

-

Detection of Environmental Pollutants:

A study developed a nanostructured substrate for the ultrasensitive detection of MGITC using Surface Enhanced Raman Spectroscopy (SERS). The substrate demonstrated an impressive detection limit of 10−16 M, showcasing MGITC's potential for environmental monitoring . -

Protein Interaction Studies:

Research utilizing MGITC has revealed insights into protein interactions via tip-enhanced Raman spectroscopy (TERS). The compound's strong binding affinity to gold substrates facilitates detailed studies at the single-molecule level, enhancing our understanding of biomolecular interactions .

Data Table: Summary of Biological Activities

Safety and Toxicity

Despite its utility in research, MGITC poses safety concerns due to its carcinogenic properties. It has been classified as both carcinogenic and genotoxic, leading to restrictions on its use in food-producing animals within the EU . Researchers must handle MGITC with caution and adhere to safety guidelines when conducting experiments.

属性

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N3S.ClH/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;/h5-16H,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKCKDPHMNGHC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147492-82-8 |

Source

|

| Record name | Malachite green isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。